![molecular formula C16H22N4O2 B1467687 tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate CAS No. 1353500-47-6](/img/structure/B1467687.png)
tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate
Overview
Description
Tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate is a useful research compound. Its molecular formula is C16H22N4O2 and its molecular weight is 302.37 g/mol. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate is a heterocyclic compound characterized by a pyrazolo-pyridine moiety fused with a piperidine ring. Its molecular formula is with a molecular weight of approximately 302.37 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.
Biological Activity
Mechanism of Action
The compound has been investigated for its ability to inhibit tropomyosin receptor kinases (TRKs), which play a crucial role in cell proliferation and differentiation. By binding to the kinase domain of TRKs, this compound effectively inhibits downstream signaling pathways associated with cancer cell growth and survival.
Antimicrobial Activity
Research has indicated that derivatives of pyrazolo-pyridines exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various strains of Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.5 to above 512 μg/mL. The structural modifications in these compounds, including the presence of piperidine moiety, were found to enhance their antimycobacterial activity .
Case Studies
Case Study 1: Anticancer Activity
A study focused on the anticancer potential of related pyrazolo-pyridine compounds demonstrated that modifications at the piperidine position significantly affected their cytotoxicity against various cancer cell lines. The findings suggested that the introduction of specific functional groups could enhance potency and selectivity towards cancer cells, making these compounds promising candidates for further development in cancer therapy.
Case Study 2: Enzyme Inhibition
In another investigation, this compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. Results indicated that this compound could serve as a lead structure for designing new inhibitors targeting metabolic diseases.
Comparative Analysis
Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
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This compound | C16H22N4O2 | 302.37 | TRK inhibition, antimicrobial |
tert-Butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate | C15H20N4O2 | 288.35 | Antimicrobial activity against M. tuberculosis |
tert-Butyl 2,4-dichloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate | C16H17Cl2N3O2 | 366.23 | Anticancer activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate, and how can reaction conditions be optimized?
- Methodology : A common approach involves condensation reactions using aldehydes or ketones with pyrazolo[4,3-b]pyridine precursors. For example, tert-butyl piperidine derivatives can be synthesized via reductive amination or nucleophilic substitution, followed by purification using silica gel chromatography with hexanes/EtOAC (1:1) and 0.25% Et₃N to minimize decomposition .
- Optimization : Adjusting stoichiometry, temperature (e.g., 20°C for stability), and catalysts (e.g., Pd for cross-coupling) can improve yields. Column chromatography with Si-Trisamine may enhance purity .
Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms functional groups and stereochemistry, particularly for the pyrazolopyridine and piperidine moieties .
- X-ray Crystallography : Single-crystal studies (e.g., triclinic system, space group P1) provide bond lengths, angles, and intermolecular interactions .
- HPLC-MS : Validates molecular weight and detects impurities. Polar solvents (e.g., EtOAc) are ideal for solubility .
Q. How should the compound be stored to ensure long-term stability, and what are its key degradation risks?
- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (N₂/Ar). Avoid moisture and strong oxidizers (e.g., peroxides) .
- Degradation : Hydrolysis of the tert-butyl carbamate group may occur in acidic/basic conditions. Thermal decomposition (>100°C) is also a risk .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s molecular conformation?
- Crystallographic Analysis : Using SHELX programs (e.g., SHELXL for refinement), researchers can determine precise atomic coordinates and hydrogen-bonding networks. For example, triclinic crystals (a = 6.0568 Å, α = 88.852°) reveal planar pyrazolopyridine rings and piperidine chair conformations .
- Validation : Compare experimental data (R factor = 0.043) with density functional theory (DFT) calculations to validate electronic structures .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., reactivity or solubility)?
- Case Study : If computational models underestimate solubility, experimentally test log S values in solvents like DMSO or THF. For example, discrepancies may arise from unaccounted hydrogen-bonding interactions in the pyridin-2-yl group .
- Statistical Analysis : Use multivariate regression to correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with observed reactivity .
Q. How does the pyrazolopyridine moiety influence the compound’s interaction with biological targets, such as kinases or GPCRs?
- Structural Insights : The pyrazolo[4,3-b]pyridine core mimics adenine in ATP-binding pockets, enabling kinase inhibition. Piperidine’s carbamate group enhances blood-brain barrier penetration .
- SAR Studies : Modifying the tert-butyl group or pyridine substituents (e.g., Cl or F) alters binding affinity. For example, 4-chlorophenyl derivatives show improved selectivity for tyrosine kinases .
Properties
IUPAC Name |
tert-butyl 4-pyrazolo[4,3-b]pyridin-2-ylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-9-6-12(7-10-19)20-11-14-13(18-20)5-4-8-17-14/h4-5,8,11-12H,6-7,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKUCCNXXZHNMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C3C(=N2)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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